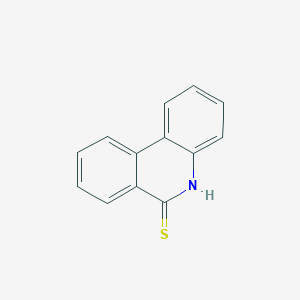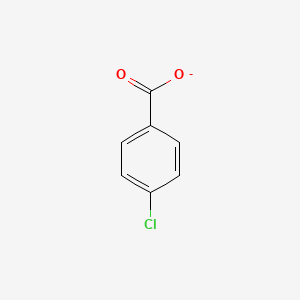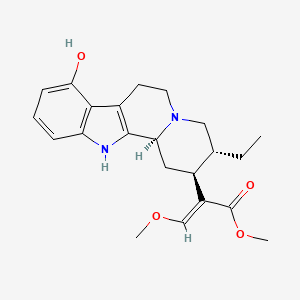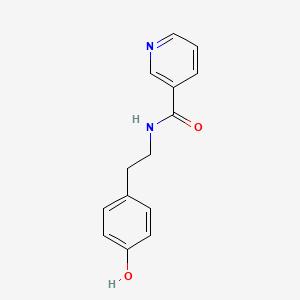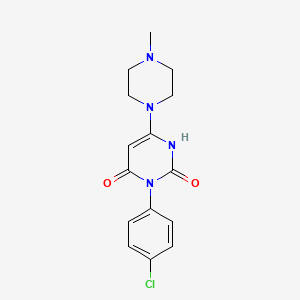
3-(4-chlorophenyl)-6-(4-methyl-1-piperazinyl)-1H-pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-6-(4-methyl-1-piperazinyl)-1H-pyrimidine-2,4-dione is a N-arylpiperazine.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Derivatives : This compound is involved in various chemical reactions. For example, it participates in ring cleavage reactions of 1,3-oxazine-2,4(3H)-dione derivatives, forming products like pyrimidines, acetoacetamides, urethanes, and carboxamides under different conditions (Kinoshita et al., 1989).
Synthesis of Pyrimidine Derivatives : It's used in the synthesis of novel pyrimidine derivatives. These derivatives have shown potential in various applications, including antimicrobial activities. For example, substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones exhibit promising antibacterial and antifungal activities (Vidule, 2011).
Antimicrobial Properties : Certain derivatives have been synthesized and tested for antimicrobial activities. For instance, specific pyrimidine derivatives have shown selective growth inhibition of Cryptococcus neoformans, a pathogenic yeast (Fellah et al., 1996).
Anticonvulsant Activity : Some derivatives, such as Mannich bases derived from 3‐Aryl‐pyrrolidine‐2,5‐diones, have been evaluated for their anticonvulsant activity. Several of these molecules displayed promising profiles in this area (Obniska et al., 2010).
Spectroscopic and Docking Studies : There's also research on the spectroscopic characterization and molecular docking studies of these derivatives. For example, studies on 1,5-Bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione provided insights into its molecular properties and potential biological activity (Murugesan et al., 2021).
Synthesis of Heterocyclic Compounds : It's instrumental in synthesizing various heterocyclic compounds, often leading to potential biological agents. This synthesis encompasses a broad spectrum of chemical methodologies and applications (Rahmani et al., 2018).
Eigenschaften
Produktname |
3-(4-chlorophenyl)-6-(4-methyl-1-piperazinyl)-1H-pyrimidine-2,4-dione |
|---|---|
Molekularformel |
C15H17ClN4O2 |
Molekulargewicht |
320.77 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H17ClN4O2/c1-18-6-8-19(9-7-18)13-10-14(21)20(15(22)17-13)12-4-2-11(16)3-5-12/h2-5,10H,6-9H2,1H3,(H,17,22) |
InChI-Schlüssel |
SOGFJQLZLRYRKC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=CC(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(2-nitrophenyl)-oxomethyl]-2-pyridinecarbohydrazide](/img/structure/B1228797.png)
![N-[[[2-(2-methylphenoxy)-1-oxoethyl]hydrazo]-sulfanylidenemethyl]-2-nitrobenzamide](/img/structure/B1228799.png)
![N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B1228804.png)
![N-[[4-(dimethylamino)phenyl]methyl]-1-ethyl-5-benzimidazolamine](/img/structure/B1228805.png)
![Dimethyl 5-{3-[2-(4-methylbenzoyl)hydrazino]-2,5-dioxo-1-pyrrolidinyl}isophthalate](/img/structure/B1228810.png)
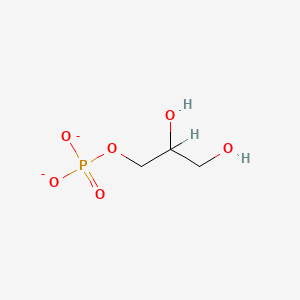
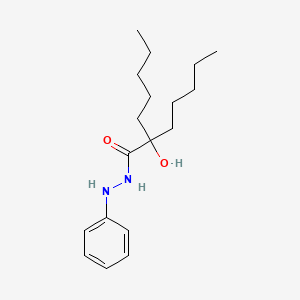
![1-[(2-Methylpropylamino)methylidene]-3-nitro-6,7,8,9-tetrahydrodibenzofuran-2-one](/img/structure/B1228813.png)
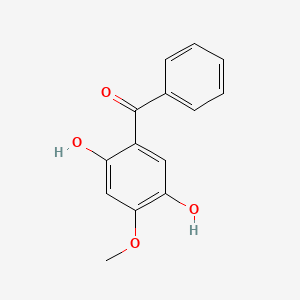
![N-(1,3-benzodioxol-5-yl)-6-chloro-2-(2-pyridinyl)-3-imidazo[1,2-a]pyridinamine](/img/structure/B1228816.png)
